N-Hydroxysertraline

Description

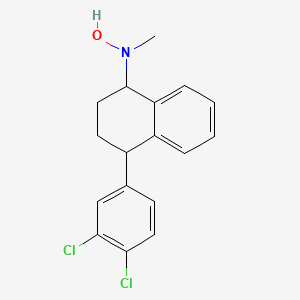

Structure

3D Structure

Properties

Molecular Formula |

C17H17Cl2NO |

|---|---|

Molecular Weight |

322.2 g/mol |

IUPAC Name |

N-[4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]-N-methylhydroxylamine |

InChI |

InChI=1S/C17H17Cl2NO/c1-20(21)17-9-7-12(13-4-2-3-5-14(13)17)11-6-8-15(18)16(19)10-11/h2-6,8,10,12,17,21H,7,9H2,1H3 |

InChI Key |

YBWRFMYMDBDCLH-UHFFFAOYSA-N |

Canonical SMILES |

CN(C1CCC(C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl)O |

Origin of Product |

United States |

Preparation Methods

Structural and Molecular Properties of N-Hydroxysertraline

This compound (C₁₇H₁₇Cl₂NO) is a secondary amine derivative featuring a hydroxyl group attached to the nitrogen atom of sertraline. Its IUPAC name is N-[(1S,4S)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]-N-methylhydroxylamine. Key properties include:

| Property | Value |

|---|---|

| Molecular weight | 322.2 g/mol |

| SMILES | CN([C@H]1CCC@HC3=CC(=C(C=C3)Cl)Cl)O |

| Hydrogen bond donors | 1 |

| Hydrogen bond acceptors | 2 |

| XLogP3-AA | 4.8 |

The compound exists as two diastereomers due to stereochemical variations at the hydroxylated nitrogen.

Chemical Synthesis of this compound

Reduction of Sertraline-Ketone (Sertralone)

The most documented synthetic route involves the reduction of sertraline-ketone (sertralone) using sodium borohydride (NaBH₄).

Procedure

- Reaction Setup :

- Sertralone (0.2 g) is dissolved in anhydrous methanol (15 mL).

- NaBH₄ (0.019 g) is added, and the mixture is refluxed for 2 hours.

- Workup :

- Methanol is evaporated under reduced pressure.

- The crude product is purified via silica gel chromatography (hexanes/ethyl acetate, 4:1 v/v).

Outcomes

Mechanistic Insights

The reduction proceeds via nucleophilic attack of borohydride on the carbonyl carbon of sertralone, followed by protonation to yield the hydroxylamine derivative. Steric hindrance at the nitrogen center results in two diastereomers.

Alternative Synthetic Approaches

While no other direct synthetic methods are widely reported, indirect pathways involve:

Metabolic Formation in Biological Systems

Analytical Characterization

Chromatographic Methods

Comparative Analysis of Preparation Methods

| Method | Yield | Purity | Diastereomer Ratio | Scalability |

|---|---|---|---|---|

| NaBH₄ Reduction | 80–95% | >98% | 1:1 | Laboratory-scale |

| Enzymatic Hydroxylation | <5% | Not reported | N/A | Not feasible |

Key Observations :

- The NaBH₄ reduction method is superior for gram-scale synthesis but requires chiral resolution to isolate individual diastereomers.

- Metabolic pathways are impractical for bulk production due to low yields and complex isolation.

Chemical Reactions Analysis

Types of Reactions: N-Hydroxysertraline undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of oxo derivatives.

Reduction: Reduction reactions can convert this compound back to sertraline.

Substitution: this compound can participate in nucleophilic substitution reactions, particularly with electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Conditions typically involve the use of strong bases or acids to facilitate the reaction.

Major Products: The major products formed from these reactions include various hydroxylated and dehydroxylated derivatives, which can have distinct pharmacological properties.

Scientific Research Applications

Neuropharmacological Studies

N-Hydroxysertraline has been investigated for its role in modulating neurotransmitter systems. Research indicates that it may influence serotonin transport and receptor interactions, similar to its parent compound, sertraline.

- Mechanism of Action : this compound exhibits affinity for serotonin transporters and sigma receptors, which are implicated in mood regulation and anxiety disorders. Studies have shown that this compound can down-regulate norepinephrine receptors in animal models, suggesting a potential impact on depressive symptoms and anxiety behaviors .

- Clinical Implications : In a study involving non-human primates, long-term administration of sertraline was observed to affect neural structures associated with depression. The interaction between this compound and these neural pathways could provide insights into its efficacy as an antidepressant .

Metabolic Studies

This compound's role in metabolic pathways has been a subject of interest, particularly concerning its influence on various metabolites associated with depression and anxiety.

- Biochemical Changes : Research utilizing metabolomics has identified significant alterations in metabolic profiles following treatment with sertraline. These changes include variations in fatty acid levels and other metabolites linked to the tricarboxylic acid cycle and urea cycle, which may also involve this compound as a contributing factor .

- Pathway Analysis : Detailed pathway enrichment analyses have demonstrated that this compound may affect signaling pathways related to neurotransmitter transporters and fatty acid metabolism, indicating its potential role in the biochemical underpinnings of mood disorders .

Clinical Trials and Efficacy Studies

The clinical efficacy of sertraline has been extensively studied, with implications for understanding the role of its metabolites like this compound.

Case Studies and Qualitative Research

Case studies are vital for understanding the nuanced effects of this compound within clinical contexts.

- Patient Experiences : Qualitative research involving patient case studies can provide deeper insights into how individuals respond to treatments involving sertraline and its metabolites. These studies often reveal the complexities of treatment adherence, symptom relief, and side effects that are not captured in quantitative trials .

- Research Methodology : Utilizing case studies allows researchers to explore real-life applications of this compound within therapeutic settings, providing a rich context for understanding its effectiveness and patient-centered outcomes .

Mechanism of Action

N-Hydroxysertraline exerts its effects primarily through the inhibition of serotonin reuptake at the presynaptic neuronal membrane, similar to sertraline. This increases the availability of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission. The compound may also interact with other molecular targets and pathways, contributing to its pharmacological profile.

Comparison with Similar Compounds

Desmethylsertraline (norSER)

- Structural Difference: norSER is generated via demethylation of sertraline, removing a methyl group from the parent compound, whereas N-hydroxySER involves hydroxylation at the nitrogen site .

- Detection: Both metabolites are commonly co-detected in environmental and biological samples, requiring high-resolution mass spectrometry (HRMS) for differentiation due to similar mass-to-charge ratios .

Acetyl Hydroxysertraline

Sertraline Oxime and Ketone

- Oxime Formation : SER oxime (m/z 306.0447) is structurally analogous to sertraline (m/z 306.0811) but features an oxime group, complicating HRMS-based differentiation .

Comparison with Other N-Hydroxy Compounds

N-Hydroxyoctanamide

N-Hydroxysuccinimide (NHS)

N-Nitrosodibenzylamine-d4

Analytical and Environmental Considerations

- Detection Challenges : Differentiation between N-hydroxySER and structurally similar TPs (e.g., SER oxime, dihydroxy SER) necessitates HRMS due to minimal mass differences (e.g., m/z 320.0967 vs. 320.0603) .

- Environmental Persistence: Both N-hydroxySER and norSER are recurrently identified in wastewater and agricultural systems, highlighting their resistance to degradation .

Biological Activity

N-Hydroxysertraline, a metabolite of the selective serotonin reuptake inhibitor (SSRI) sertraline, has garnered attention for its potential biological activities and implications in pharmacotherapy. This article delves into the biological activity of this compound, detailing its mechanisms of action, pharmacokinetics, and clinical relevance through research findings and case studies.

This compound is primarily recognized for its role in modulating serotonin levels in the brain. As a metabolite of sertraline, it retains some of the pharmacological properties associated with SSRIs. The primary mechanism involves the inhibition of the serotonin transporter (SLC6A4), which leads to increased serotonin availability in the synaptic cleft, thereby enhancing serotonergic signaling .

Additionally, studies have indicated that this compound may exhibit interactions with other neurotransmitter systems, including norepinephrine and dopamine pathways. This broad spectrum of activity suggests potential utility beyond traditional antidepressant effects, including anxiolytic and mood-stabilizing properties .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals that it is primarily formed through hepatic metabolism of sertraline. The compound is subject to glucuronidation, with studies indicating that its metabolites are excreted predominantly via bile in animal models . However, specific pharmacokinetic data regarding human subjects remain limited.

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Value |

|---|---|

| Half-life | Not well defined |

| Metabolism | Hepatic (CYP2C19) |

| Excretion | Bile |

| Bioavailability | Unknown |

Biological Activity

Research has shown that this compound possesses notable biological activities. For instance, it has demonstrated antifungal properties when tested against various fungal strains, including Cryptococcus neoformans and Trichophyton rubrum. These effects are thought to arise from alterations in cell membrane integrity and inhibition of ergosterol biosynthesis pathways in fungi .

Case Studies

- Antifungal Activity : A study utilizing RNA sequencing highlighted that exposure to sub-lethal doses of sertraline affected gene expression related to cellular stress responses in T. rubrum, suggesting that this compound may play a role in modulating these responses through its parent compound .

- Clinical Observations : In clinical settings, patients treated with sertraline exhibited variations in response based on metabolic profiles influenced by genetic polymorphisms affecting CYP2C19. This variability underscores the importance of understanding this compound's activity as it relates to individual patient metabolism and therapeutic outcomes .

Research Findings

Recent studies have focused on the implications of this compound in various therapeutic contexts:

- Serotonin Modulation : In vitro studies have shown that this compound can influence serotonin reuptake mechanisms, potentially leading to enhanced antidepressant effects when used alongside sertraline .

- Adverse Effects : While generally well-tolerated, some adverse effects associated with sertraline treatment (e.g., gastrointestinal bleeding) may also be relevant for this compound due to its metabolic link to sertraline .

Q & A

Q. What established methodologies are recommended for synthesizing N-Hydroxysertraline, and how can reproducibility be ensured?

Methodological Answer: Synthesis of this compound typically involves nucleophilic substitution or hydroxylation of sertraline precursors. Key steps include:

- Reaction Optimization : Adjusting temperature (e.g., 60–80°C), solvent polarity (e.g., dimethylformamide), and catalyst ratios to maximize yield.

- Characterization : Use NMR (¹H/¹³C) for structural confirmation and HPLC (>98% purity criteria).

- Reproducibility : Follow NIH guidelines for reporting experimental conditions (e.g., solvent batch, equipment calibration) . Detailed protocols should be documented in supplementary materials to enable replication .

Q. Which analytical techniques are most effective for characterizing this compound’s stability under varying physiological conditions?

Methodological Answer:

- Accelerated Stability Studies : Conduct HPLC-UV/MS under simulated gastric (pH 1.2–3.0) and plasma (pH 7.4) conditions. Monitor degradation products over 24–72 hours.

- Thermogravimetric Analysis (TGA) : Assess thermal stability (25–200°C) to identify decomposition thresholds.

- Statistical Validation : Use ANOVA to compare degradation rates across conditions, ensuring p < 0.05 significance .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological data (e.g., receptor affinity vs. in vivo efficacy) for this compound?

Methodological Answer:

-

Systematic Review Framework : Apply PRISMA guidelines to identify bias in existing studies. Compare methodologies (e.g., cell lines vs. animal models) using meta-regression .

-

Data Triangulation : Cross-validate in vitro binding assays (e.g., Ki values) with pharmacokinetic studies (AUC, half-life) to assess translational relevance.

-

Example Gap Analysis :

Study Model IC50 (nM) In Vivo Efficacy Limitation A HEK293 Cells 12.3 Low Non-physiological pH B Rat Brain Slice 45.7 High Species-specific metabolism

Q. What experimental design principles should guide dose-response studies for this compound’s neuropharmacological effects?

Methodological Answer:

- PICO Framework : Define P opulation (e.g., Sprague-Dawley rats), I ntervention (dose range: 1–50 mg/kg), C omparator (sertraline control), O utcome (serotonin transporter occupancy via PET) .

- Power Analysis : Calculate sample size (n ≥ 8/group) to detect 20% effect size with 80% power.

- Blinding : Randomize treatment administration and use double-blind data analysis to minimize bias .

Q. How can computational models predict this compound’s metabolic pathways, and what validation steps are critical?

Methodological Answer:

- In Silico Tools : Use Schrödinger’s ADMET Predictor or SwissADME to simulate CYP450 metabolism (e.g., CYP3A4/2D6 interactions).

- Validation : Compare predicted metabolites (e.g., hydroxylated derivatives) with LC-MS/MS data from hepatic microsome assays.

- Uncertainty Quantification : Report confidence intervals for binding affinity predictions (e.g., ±0.5 kcal/mol) .

Q. What systematic approaches are recommended for synthesizing fragmented pharmacokinetic data across species?

Methodological Answer:

-

Scoping Review : Map interspecies differences in bioavailability using Arksey & O’Malley’s framework . Categorize data into absorption, distribution, metabolism, excretion (ADME).

-

Data Harmonization : Normalize parameters (e.g., convert AUC to mg·h/L) and apply random-effects meta-analysis .

-

Example Synthesis Table :

Species Bioavailability (%) Half-life (h) Key Metabolic Enzyme Mouse 35 2.1 CYP2D6 Human 28 4.8 CYP3A4

Q. How should researchers validate novel analytical methods (e.g., LC-MS/MS) for quantifying this compound in complex matrices?

Methodological Answer:

- ICH Q2(R1) Compliance : Assess linearity (R² > 0.995), precision (%RSD < 5%), and recovery (85–115%) across plasma/brain homogenates.

- Matrix Effect Testing : Compare ionization suppression in blank vs. spiked samples .

- Cross-Lab Validation : Share protocols with independent labs to confirm inter-rater reliability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.